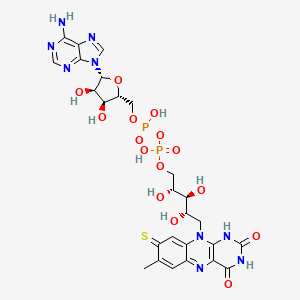

8-Mercapto-fad

描述

属性

CAS 编号 |

71800-97-0 |

|---|---|

分子式 |

C26H31N9O15P2S |

分子量 |

803.6 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] hydrogen phosphate |

InChI |

InChI=1S/C26H31N9O15P2S/c1-9-2-10-11(3-15(9)53)34(23-17(31-10)24(41)33-26(42)32-23)4-12(36)18(38)13(37)5-47-51(43,44)50-52(45,46)48-6-14-19(39)20(40)25(49-14)35-8-30-16-21(27)28-7-29-22(16)35/h2-3,7-8,12-14,18-20,25,36-40H,4-6H2,1H3,(H,43,44)(H,45,46)(H2,27,28,29)(H2,32,33,41,42)/t12-,13+,14+,18-,19+,20+,25+/m0/s1 |

InChI 键 |

BFSXQEQVYOVBBZ-GEPAHFMJSA-N |

SMILES |

CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

手性 SMILES |

CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

规范 SMILES |

CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

同义词 |

8-mercapto-FAD |

产品来源 |

United States |

Synthetic Methodologies and Preparation of 8 Mercapto Fad and Its Derivatives for Research

Established Chemical Synthesis Routes for 8-Mercapto-FAD

Chemical synthesis remains a fundamental approach for producing this compound. These routes primarily involve the modification of a pre-existing flavin nucleus, as the de novo synthesis of the complex isoalloxazine ring with the desired substitution is often less efficient.

The most direct and widely employed synthetic route to 8-mercaptoflavins involves the nucleophilic displacement of a suitable leaving group at the C8 position of the flavin ring. uni-konstanz.de This is typically achieved by reacting an 8-substituted flavin precursor with a sulfur nucleophile. For instance, 8-nor-8-chloroflavins serve as common starting materials. uni-konstanz.de The reaction with sulfide (B99878) (S²⁻) or alkylmercaptides leads to the formation of the corresponding 8-mercaptoflavin or 8-alkylmercaptoflavin. uni-konstanz.de This conversion is generally rapid and efficient.

A prevalent and effective strategy for preparing this compound is the conversion from stable, readily synthesized precursor analogs. This two-step approach allows for easier handling and purification of intermediates.

From 8-Chloro-FAD : 8-Chloro-FAD (8-Cl-FAD) is a common and effective precursor. The chlorine atom at the 8-position can be displaced by a sulfur nucleophile. Treatment of 8-Cl-FAD with sodium sulfide (Na₂S) results in the formation of this compound. umich.edu The reaction is typically conducted under controlled pH and temperature. Studies have shown that the conversion of free 8-Cl-FAD to this compound can have a half-time of approximately 19 to 20 minutes under specific conditions. d-nb.info

From 8-Thiocyanatoflavins : Another valuable precursor is the 8-thiocyanato (-SCN) flavin derivative. nih.gov 8-Thiocyanatoflavins can be prepared from the corresponding 8-aminoflavin via a diazonium salt intermediate. nih.gov The thiocyanate (B1210189) group can then be converted to a mercapto group. Reaction of 8-thiocyanatoflavin with sulfide yields the 8-mercaptoflavin exclusively. nih.gov Alternatively, reaction with other thiols, such as dithiothreitol, can also produce the 8-mercapto derivative. nih.govresearchgate.net In some instances, when 8-SCN-FAD is bound to the active site of certain apoenzymes like D-amino acid oxidase, it can be spontaneously converted to this compound, suggesting the presence of a reactive nucleophile (like a cysteine residue) in the protein's active site. nih.govresearchgate.net

| Precursor Analog | Reagent | Key Findings | Reference |

|---|---|---|---|

| 8-Chloro-FAD | Sodium Sulfide (Na₂S) | A common method for preparing this compound. The half-time for the conversion of free 8-Cl-FAD was determined to be 19-20 minutes under specific conditions. | umich.edud-nb.info |

| 8-Thiocyanato-FAD | Sulfide (e.g., Na₂S) | Reaction with sulfide exclusively yields the 8-mercaptoflavin. | nih.gov |

| 8-Thiocyanato-FAD | Thiols (e.g., dithiothreitol) | Reaction with thiols can also produce the 8-mercapto derivative. | nih.govresearchgate.net |

| 8-Thiocyanato-FAD bound to Apoenzyme | Endogenous Protein Nucleophile | Spontaneous conversion to this compound observed with enzymes like D-amino acid oxidase, indicating a reactive cysteine near the flavin 8-position. | nih.govresearchgate.net |

Chemoenzymatic Approaches to this compound Synthesis

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis, offering an efficient pathway to FAD analogs. preprints.org This strategy is particularly useful for the final adenylation step, which can be challenging to achieve with high yields through purely chemical methods. researchgate.net

The general chemoenzymatic route involves:

Chemical Synthesis of the Modified Flavin Mononucleotide (FMN) or Riboflavin (B1680620) : The precursor, 8-mercaptoriboflavin or 8-mercapto-FMN, is first synthesized chemically using the methods described above (e.g., from 8-chlororiboflavin).

Enzymatic Adenylation : The synthesized 8-mercapto-FMN is then used as a substrate for an enzyme with FAD synthetase (FAD pyrophosphorylase) activity. umich.edu For example, flavokinase/FAD synthetase systems, such as those from Brevibacterium ammoniagenes, can catalyze the coupling of the FMN analog with adenosine (B11128) monophosphate (AMP) (derived from ATP) to form the final this compound molecule. umich.educapes.gov.br This enzymatic step is highly specific and proceeds under mild conditions, often leading to higher yields and easier purification compared to fully chemical phosphorylation and coupling. researchgate.net

Synthesis of Site-Specific this compound Conjugates for Targeted Probing

The thiol group (-SH) at the C8 position of this compound is a chemically reactive handle that can be used to form covalent conjugates with other molecules, a process known as bioconjugation. susupport.com This allows the flavin to be used as a site-specific probe.

The synthesis of these conjugates relies on the nucleophilicity of the 8-thiol group. This group can react with electrophilic functionalities on a target molecule, such as a protein or a fluorescent label. Common reactions include:

Alkylation : The 8-mercapto group reacts readily with alkylating agents like iodoacetamide (B48618) and iodoacetic acid to form stable thioether linkages. nih.gov For example, when this compound reconstituted into neutrophil flavocytochrome b558 was treated with iodoacetamide, it formed the 8-SCH₂CONH₂ FAD derivative, demonstrating that the 8-position is accessible and reactive. nih.gov

Michael Addition : The thiol group can undergo a Michael addition reaction with maleimide-functionalized molecules. This is a highly efficient and specific reaction widely used in bioconjugation to link haptens or drugs to proteins. nih.gov

This site-specific reactivity allows researchers to covalently attach this compound to a specific location on a target protein (if a suitable reactive partner is present or introduced), creating a powerful tool for studying protein structure and function.

Methodologies for the Purification and Research-Grade Characterization of this compound

Obtaining research-grade this compound requires robust purification and characterization methods to ensure the absence of impurities, such as starting materials or side products, which could interfere with experimental results.

Purification Methodologies :

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful and widely used technique for the purification of FAD and its analogs. krackeler.comresearchgate.net Reverse-phase HPLC columns (e.g., C18) can effectively separate the more polar this compound from less polar precursors like 8-Cl-FAD and other non-flavin impurities.

Affinity Chromatography : This method offers high specificity by exploiting the natural binding affinity of flavins for apoflavoproteins. umich.edu Columns can be prepared by covalently linking an apoprotein (e.g., apo-glucose oxidase or apo-D-amino acid oxidase) to a solid support like Sepharose. A crude mixture containing the FAD analog is passed through the column, where only the FAD derivative binds to the immobilized apoenzyme. After washing away impurities, the pure this compound can be eluted. umich.edu

Gel Filtration Chromatography : Size-exclusion chromatography, using resins like Bio-Gel P-2, is often used for desalting the final product or separating it from small molecule reagents after synthesis. d-nb.info

Characterization of Purity and Identity :

UV-Visible Spectroscopy : this compound has a distinct UV-visible absorption spectrum that is highly sensitive to its environment. nih.gov The anionic thiolate form of free this compound exhibits a characteristic long-wavelength absorption maximum around 520-530 nm. d-nb.infonih.gov Upon binding to an apoprotein, this peak often undergoes a significant bathochromic (red) shift to ~560-575 nm, which is a key indicator of successful reconstitution into an enzyme active site. d-nb.infonih.gov

Mass Spectrometry : Mass spectrometry is used to confirm the molecular weight of the synthesized this compound, ensuring the correct molecular formula.

| Characteristic | Finding | Significance | Reference |

|---|---|---|---|

| pKa | The pKa of the 8-mercapto group is approximately 3.8. | Indicates that the flavin is predominantly in the anionic thiolate form at neutral pH. | nih.govacs.org |

| UV-Vis Spectrum (Free) | Absorption maximum for the anionic form is at ~520-530 nm. | Provides a distinct spectral signature for the free compound. | d-nb.infonih.gov |

| UV-Vis Spectrum (Protein-Bound) | The long-wavelength absorption maximum shifts to ~560-575 nm upon binding to apoproteins like glutathione (B108866) reductase or flavocytochrome b558. | This spectral shift is a sensitive probe for flavin binding and its microenvironment within the protein active site. | d-nb.infonih.gov |

| Chemical Reactivity | The 8-thiol group reacts readily with alkylating agents such as iodoacetamide and iodoacetic acid. | Confirms the accessibility and nucleophilicity of the 8-position, making it suitable for covalent modification and conjugation. | nih.gov |

Biochemical Applications of 8 Mercapto Fad As a Mechanistic and Spectroscopic Probe

Spectroscopic Probing of Flavoenzyme Active Site Environments

The introduction of 8-mercapto-FAD into the active site of a flavoenzyme induces significant and informative changes in its spectroscopic signature, allowing for detailed characterization of the flavin's immediate surroundings.

UV-Visible (UV-Vis) absorption spectroscopy is a primary technique for leveraging this compound as an active site probe. The analogue's absorption spectrum is particularly sensitive to the polarity and charge distribution within the enzyme's active site. nih.govacs.orgacs.org Free 8-mercaptoflavin exists in different ionization states, each with a distinct absorption maximum. The 8-thiolate anion form, which is predominant at neutral pH, has a long-wavelength absorption band between 520 nm and 550 nm. nih.gov Upon binding to a flavoenzyme, the protein environment can stabilize different resonance structures of the flavin, leading to substantial shifts in this absorption maximum.

Flavoenzymes can be broadly classified based on how they influence the spectrum of bound this compound. nih.gov

Dehydrogenase-Oxidase Class: Enzymes like D-amino acid oxidase, glucose oxidase, and lactate (B86563) oxidase stabilize a p-quinoid form of the 8-mercaptoflavin. nih.gov This stabilization results in a significant red shift of the absorption maximum to the 560 nm to 600 nm range. nih.govresearchgate.net This spectral perturbation is indicative of a positive charge or strong hydrogen bond donor in the active site near the N(1)-C(2)=O locus of the flavin ring. nih.gov

Electron Transferase Class: In contrast, flavoproteins whose function involves one-electron transfers, such as flavodoxin and NADPH-cytochrome P-450 reductase, tend to stabilize the 8-thiolate anion form. nih.gov Consequently, the absorption maximum of this compound bound to these enzymes does not shift appreciably from the 520-550 nm region observed for the free anion. nih.govresearchgate.net

These distinct spectral signatures allow researchers to classify newly discovered flavoenzymes and probe the electrostatic nature of their active sites.

| Environment | Dominant Form | Typical λmax (nm) | Example Enzyme |

|---|---|---|---|

| Free in Solution (pH 7) | 8-Thiolate Anion | ~520-530 | N/A |

| Bound to Dehydrogenase-Oxidase | p-Quinoid | 560 - 600 | D-Amino Acid Oxidase, Glucose Oxidase nih.gov |

| Bound to Glutathione (B108866) Reductase | Anionic Form | 575 | Human Glutathione Reductase d-nb.info |

| Bound to Electron Transferase | 8-Thiolate Anion | 520 - 550 | Flavodoxin nih.gov |

Fluorescence spectroscopy offers another avenue for probing flavoenzyme active sites. The intrinsic fluorescence of FAD is often significantly quenched when bound to a protein, a phenomenon attributed to energy transfer to nearby aromatic amino acid residues like tryptophan and tyrosine. unizar.esresearchgate.net The extent of this quenching can report on the conformation and dynamics of the flavin within its binding pocket.

Fluorescence quenching experiments using external agents like iodide can reveal the solvent accessibility of the flavin. nih.gov If the flavin-binding site is exposed to the solvent, iodide can collide with the fluorophore and quench its fluorescence. In a study on the enzyme TrmFOBS, iodide quenching of FAD fluorescence was not observed at low iodide concentrations, indicating the flavin was buried and inaccessible. nih.gov However, at higher concentrations, quenching occurred, suggesting a conformational change that increased the solvent exposure of the active site. nih.gov

Competitive binding assays also utilize spectroscopic changes. For instance, the binding of this compound to the apoprotein of D-amino acid oxidase can be monitored by an increase in absorbance at 650 nm. semanticscholar.org The introduction of a fluorescent probe that competes for the same binding site, such as bis-ANS, reduces the amount of bound this compound, leading to a decrease in the absorbance signal and providing a method to quantify binding interactions. semanticscholar.org

The spectral properties of this compound are exceptionally sensitive to the protein matrix, providing a detailed report on the active site's microenvironment. vulcanchem.com The anionic form of the flavin, with a pKa of 3.8 in its free riboflavin (B1680620) form, is particularly responsive. nih.govacs.orgacs.org The protein can dramatically alter this effective pKa by stabilizing either the neutral or the anionic species. nih.gov

A classic example is the comparison between hen egg white riboflavin-binding protein and glucose oxidase. uni-konstanz.de

Riboflavin-binding protein is known to preferentially bind neutral flavins. When 8-mercaptoriboflavin binds, its pKa is shifted to 9.0 or higher, and the resulting spectrum is that of the neutral, protonated thiol form. nih.govuni-konstanz.de

Glucose oxidase , as an oxidase, stabilizes the p-quinoid resonance structure of the anion. nih.govuni-konstanz.de This interaction with the protein matrix induces a large red shift in the absorption spectrum, reflecting the presence of a strong charge-dipole interaction at the active site. uni-konstanz.de

This environmental sensitivity makes this compound a superior probe for mapping charge distribution and hydrogen-bonding networks within a flavoenzyme's catalytic center. nih.govuni-konstanz.de

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins in solution. e3s-conferences.orglibretexts.org The binding of a ligand, such as this compound, to an apoprotein can induce conformational changes that are readily detectable by CD. e3s-conferences.org

Changes in the far-UV region of the CD spectrum (180-250 nm) report on alterations in the protein's secondary structure content (α-helix, β-sheet). photophysics.com Meanwhile, changes in the near-UV region (250-350 nm) are sensitive to the local environment of aromatic amino acid residues and thus reflect adjustments in the protein's tertiary structure. protocols.io In some cases, slow protein isomerization following the initial binding event, as suggested for the reconstitution of glutathione reductase with this compound, can be monitored over time. d-nb.info Although specific CD studies focusing solely on this compound are not extensively detailed in the literature, the methodology is standard for monitoring protein-ligand interactions and the resulting structural consequences. e3s-conferences.orglibretexts.org

Investigation of Flavoenzyme Reaction Mechanisms

Beyond static probing of the active site, this compound is instrumental in dissecting the dynamic processes that occur during catalysis.

The flavoenzyme p-hydroxybenzoate hydroxylase (PHBH) represents a cornerstone case study for the application of this compound in unraveling reaction mechanisms. acs.orgresearchgate.net It is known from structural studies that the FAD cofactor in PHBH must adopt two distinct conformations to complete its catalytic cycle: an "out" conformation, which is required for the flavin to be reduced by NADPH, and an "in" conformation, which is necessary for the subsequent hydroxylation of the substrate p-hydroxybenzoate. researchgate.netnih.govresearchgate.net

The movement of the flavin between these two positions is a critical dynamic step. Because the 8-position of the flavin is exposed to solvent and has minimal interactions with the protein, 8-substituted analogues are ideal for probing this motion. researchgate.net The extreme sensitivity of this compound's spectrum to its environment makes it a perfect reporter of flavin movement. acs.orgacs.orgnih.gov

| Observation | Interpretation | Significance |

|---|---|---|

| This compound's anionic spectrum is highly sensitive to its environment. acs.orgacs.orgnih.gov | The probe can detect subtle changes in the flavin's position and surroundings. | Establishes this compound as a suitable reporter for flavin dynamics. |

| A slow spectral change (Eox* → Eox) is observed after the chemical steps of catalysis. acs.orgresearchgate.netnih.gov | This transition is attributed to the flavin moving from the "in" to the "out" conformation. | Provides direct spectroscopic evidence for large-scale flavin movement during catalysis. |

| The rate of the Eox* → Eox transition is similar to the overall catalytic rate (kcat). researchgate.netnih.gov | The flavin's conformational change is the rate-limiting step in the reaction cycle. | Demonstrates that protein/cofactor dynamics can be the bottleneck for enzyme turnover. |

Studies of Redox Chemistry and Intermediate Formation in Flavin-Dependent Enzymes (e.g., C(4a)-Hydroperoxide)

The synthetic flavin analog, 8-mercapto-flavin adenine (B156593) dinucleotide (this compound), serves as a powerful tool for investigating the intricate redox chemistry and transient intermediates within flavin-dependent enzymes. Its unique spectroscopic properties, which are highly sensitive to the electronic environment, allow researchers to monitor changes in the flavin ring during catalysis. nih.govfigshare.com

A key intermediate in the catalytic cycle of many flavoenzyme monooxygenases is the C(4a)-hydroperoxide. nih.govfigshare.comd-nb.info Studies utilizing this compound have provided valuable insights into the formation and decay of this crucial species. For instance, in p-hydroxybenzoate hydroxylase (PHBH), reconstitution with this compound allows for the observation of the C(4a)-hydroperoxide intermediate. nih.govfigshare.comacs.org Although the decay of this intermediate is significantly faster in the this compound-reconstituted enzyme compared to the native enzyme, its formation is a critical step in the reaction. nih.govfigshare.com Following the decay of the C(4a)-intermediates, a perturbed oxidized enzyme form (Eox*) is observed, which slowly converts back to the resting state (Eox). nih.govfigshare.comacs.org This observation has been interpreted as evidence for a rate-limiting conformational change or flavin movement necessary for catalysis. nih.govfigshare.com

Similarly, in flavin-dependent halogenases, the catalytic mechanism involves the formation of a C(4a)-hydroperoxyflavin species from the reaction of reduced FAD (FADH2) with molecular oxygen. researchgate.net While direct studies with this compound in these specific enzymes are less detailed in the provided context, the principles of using this analog to probe such intermediates are broadly applicable.

The utility of this compound extends to other classes of flavoenzymes as well. In dehydrogenase-oxidase class enzymes, which stabilize the red semiquinone of the native flavin, the binding of this compound results in the stabilization of its p-quinoid form. nih.gov This distinct spectroscopic signature provides information about the electrostatic environment of the active site. nih.gov Conversely, flavoproteins that facilitate one-electron transfers stabilize the 8-thiolate anion form of 8-mercaptoflavin, which is analogous to the stabilization of the blue neutral radical of the native flavin. nih.gov

These studies highlight how the substitution of the native flavin with this compound allows for the trapping and characterization of transient intermediates and provides a deeper understanding of the redox mechanisms employed by diverse flavoenzymes.

Probing Substrate and Cofactor Binding Sites and Orientations

The distinct spectroscopic characteristics of this compound make it an invaluable probe for elucidating the nature of substrate and cofactor binding sites in flavoenzymes. nih.gov The absorption spectrum of this compound is highly sensitive to its immediate environment, providing insights into the polarity and charge distribution within the active site. nih.govfigshare.comnih.gov

For example, the binding of this compound to different classes of flavoproteins results in characteristic spectral shifts. nih.gov Enzymes that stabilize the red semiquinone form of the native flavin, such as D-amino acid oxidase and glucose oxidase, tend to stabilize the p-quinoid form of this compound, which has an absorption maximum between 560 and 600 nm. nih.gov This suggests an active site environment that stabilizes a negative charge in the pyrimidine (B1678525) subnucleus of the flavin. nih.gov In contrast, flavoproteins that stabilize the blue neutral radical, like flavodoxin, stabilize the 8-thiolate anion form of this compound, with an absorption peak between 520 and 550 nm. nih.gov

Studies with p-hydroxybenzoate hydroxylase have shown that the spectral properties of the bound this compound are sensitive to the presence of the substrate, p-hydroxybenzoate (pOHB). researchgate.net The partial stabilization of the benzoquinoid form in the presence of the substrate suggests changes in the active site environment upon substrate binding. researchgate.net Furthermore, in D-amino acid oxidase, modification of an active site arginine residue with cyclohexanedione prevents the stabilization of the benzoquinoid spectrum of this compound, providing strong evidence for the role of this arginine in interacting with the N(1)-C(2)=O locus of the flavin. d-nb.infonih.gov

The accessibility of the flavin binding site can also be probed using this compound. The reactivity of the thiol group at the 8-position with solvent-borne reagents can indicate whether this part of the flavin is exposed or buried within the protein. nih.govumich.edunih.gov For instance, in rabbit liver glutathione reductase and neutrophil flavocytochrome b558, the 8-position of the bound this compound is readily accessible to reagents like iodoacetamide (B48618), indicating its solvent exposure. nih.govnih.gov This approach has been instrumental in mapping the topology of the flavin binding pocket in various enzymes.

The table below summarizes the spectroscopic properties of this compound when bound to different flavoenzymes, illustrating its utility in probing the active site environment.

| Flavoenzyme Class/Example | Stabilized Form of this compound | Absorption Maximum (nm) | Implied Active Site Property |

| Dehydrogenase-Oxidase (e.g., Glucose Oxidase) nih.gov | p-Quinoid | 560-600 | Stabilizes negative charge in pyrimidine subnucleus |

| One-Electron Transferase (e.g., Flavodoxin) nih.gov | 8-Thiolate Anion | 520-550 | Stabilizes neutral radical |

| Glutathione Reductase nih.gov | p-Quinoid | 585 | Stabilizes negative charge at N(1)-C(2)=O locus |

| Ferredoxin-NADP+ Reductase umich.edu | Thiolate Anion | 548 | Lack of a positive charge near the N(1)-C(2)=O position |

| Pyruvate Oxidase nih.gov | Benzoquinoid | Not specified | Poised for reduction by a carbanionic intermediate |

Kinetic Analysis of Enzyme Activity with this compound Analogs

In studies of spinach ferredoxin-NADP+ reductase, the enzyme reconstituted with this compound, which has a more negative redox potential than native FAD, exhibited a significantly lower catalytic rate in the ferricyanide (B76249) reductase assay. umich.edu This observation contributed to the establishment of a linear free-energy relationship between the redox potential of the flavin analog and the catalytic velocity, suggesting that flavin reduction by NADPH is a rate-limiting step in this particular assay. umich.edu

Similarly, in human glutathione reductase, the enzyme reconstituted with this compound retained 40% of the activity of the native enzyme. d-nb.info This relatively high activity, compared to other FAD analogs, indicates a correct orientation of the bound analog and that the charge transfer interaction observed in the native enzyme is not essential for catalysis. d-nb.info

The table below presents a comparative kinetic analysis of native enzymes and those reconstituted with this compound, highlighting the impact of this analog on enzyme activity.

| Enzyme | Native Cofactor | Reconstituted Cofactor | Relative Activity (%) | Key Kinetic Insight |

| Human Glutathione Reductase d-nb.info | FAD | This compound | 40 | Charge transfer interaction is not essential for catalysis. |

| Spinach Ferredoxin-NADP+ Reductase umich.edu | FAD | This compound | ~2.5 | Catalytic rate is directly proportional to flavin redox potential. |

| p-Hydroxybenzoate Hydroxylase nih.govfigshare.com | FAD | This compound | Slower than native | A conformational change becomes the rate-limiting step. |

| Neutrophil Flavocytochrome b558 nih.gov | FAD | This compound | 87.6 (of native) | The analog supports high NADPH oxidase activity. |

These kinetic studies underscore the utility of this compound not just as a spectroscopic probe, but also as a tool to perturb the catalytic cycle, revealing rate-limiting steps and providing a more nuanced understanding of the enzyme's mechanism of action.

Reconstitution of Apo-Flavoenzymes with this compound

The process of removing the native flavin cofactor to create an apoprotein, followed by the introduction of an analog like this compound, is a cornerstone technique in flavoenzymology. This reconstitution allows for the detailed investigation of the flavin's role in enzyme structure and function.

Methodologies for Apoprotein Preparation and Reconstitution

The preparation of a stable and reconstitutable apo-flavoenzyme is a critical first step. Various methods have been developed, as the optimal conditions can be highly protein-specific. wur.nlresearchgate.net

A common approach involves treatment with acidic ammonium (B1175870) sulfate. acs.org This method has been successfully used for enzymes like pig kidney electron-transferring flavoprotein (ETF). Another widely used technique is dialysis against a buffer containing a high concentration of a chaotropic agent, such as potassium bromide (KBr), often at a low pH. pnas.org For example, apo-L-lactate oxidase can be prepared by dialysis in a buffer with 2 M KBr at pH 5.7, which weakens the flavin-protein interaction. pnas.org The released flavin is often removed by including activated charcoal in the dialysis buffer. wur.nlpnas.org

For some enzymes, treatment with unfolding agents like guanidinium (B1211019) hydrochloride (GuHCl) or urea (B33335) is necessary to dissociate the tightly bound flavin. wur.nl This method requires careful optimization to allow for the refolding of the apoprotein into a native-like conformation upon removal of the denaturant. wur.nl A variation of this involves using mild denaturants at physiological pH, as was done for human D-aspartate oxidase, which was dialyzed against a buffer containing 1 M urea. researchgate.net

More recently, methods have been developed for His-tagged flavoproteins, where deflavination can occur while the protein is bound to a nickel-charged resin. researchgate.net This can improve the stability and yield of the apoprotein. researchgate.net

Once the apoprotein is prepared and purified, reconstitution is typically achieved by incubating the apoenzyme with a slight molar excess of the this compound analog. d-nb.inforesearchgate.net The binding process can be monitored by observing the characteristic spectral changes as the flavin analog moves from the solvent into the protein's active site. d-nb.infopnas.org For instance, the absorption maximum of free this compound shifts significantly upon binding to an apoprotein. nih.govd-nb.info Excess, unbound analog is then removed by methods such as gel filtration chromatography or ultrafiltration. umich.edupnas.org

Comparative Analysis of Reconstituted Enzyme Properties

Spectroscopic Properties: Upon reconstitution, the absorption spectrum of this compound undergoes a characteristic red-shift. For example, when mixed with flavin-depleted cytochrome b558, the absorption maximum shifts from 520 nm to around 560 nm. nih.gov Similarly, reconstitution of rabbit liver glutathione reductase apoprotein with this compound results in a main absorption peak at 585 nm. nih.gov These shifts are indicative of the specific electrostatic environment of the active site and how the protein modulates the electronic properties of the flavin. nih.govnih.gov

Redox Properties and Activity: The redox potential of this compound is significantly more negative than that of native FAD. umich.edu This directly impacts the enzyme's catalytic efficiency. In spinach ferredoxin-NADP+ reductase, the enzyme reconstituted with this compound has only about 2.5% of the activity of the FAD-reconstituted enzyme in the ferricyanide reductase assay. umich.edu However, in other cases, the activity can be substantial. Neutrophil flavocytochrome b558 reconstituted with this compound exhibits superoxide-generating activity that is 61% of the original plasma membrane activity, and 87.6% of the activity of the native FAD-reconstituted enzyme. nih.gov This indicates that for some enzymes, the precise redox potential of the flavin is less critical than its ability to adopt the correct conformation and mediate electron transfer.

Structural Insights and Stability: Reconstitution studies can also reveal information about the stability of the holoenzyme and the accessibility of the flavin. In rabbit liver glutathione reductase, the this compound-reconstituted enzyme's spectrum is sensitive to the redox state of an active center disulfide, allowing this feature to be monitored. nih.gov The reactivity of the 8-thiol group with external reagents demonstrates that this position is solvent-accessible, providing a topographical map of the flavin binding site. nih.govumich.edunih.gov In contrast, the lack of reactivity of other analogs, like 2-thio-FAD, in the same enzymes suggests that the pyrimidine portion of the flavin is buried within the protein. nih.govumich.edu

The following table summarizes a comparison of properties between native and this compound reconstituted enzymes.

| Enzyme | Property | Native Enzyme (with FAD) | This compound Reconstituted Enzyme |

| Rabbit Liver Glutathione Reductase nih.gov | Visible Absorption Max | ~462 nm | 585 nm |

| Rabbit Liver Glutathione Reductase nih.gov | Solvent Accessibility | Position 8 is part of the protein core | Position 8 is freely accessible to solvent |

| Spinach Ferredoxin-NADP+ Reductase umich.edu | Redox Potential | -342 mV (approx.) | -290 mV |

| Spinach Ferredoxin-NADP+ Reductase umich.edu | Ferricyanide Reductase Activity | 100% | ~2.5% |

| Neutrophil Flavocytochrome b558 nih.gov | Superoxide-Generating Activity | 40.5 mol/s/mol of heme | 35.5 mol/s/mol of heme |

| D-Amino Acid Oxidase nih.gov | Sulfite Reactivity | Forms N(5)-sulfite adduct | Forms N(5)-sulfite adduct (abolished by arginine modification) |

These comparative analyses demonstrate that reconstitution with this compound is a multifaceted approach, yielding data on the enzyme's catalytic mechanism, active site environment, and structural topology.

This compound as a Chemical Labeling and Reactive Site Probe

Beyond its role as a spectroscopic and mechanistic probe, this compound serves as a versatile tool for chemical labeling and identifying reactive sites within flavoenzymes. The nucleophilic thiol group at the C(8) position of the isoalloxazine ring provides a reactive handle that can be targeted with specific reagents. uni-konstanz.de

This reactivity allows for the assessment of the solvent accessibility of the flavin's dimethylbenzene edge. uni-konstanz.de By comparing the reaction rates of protein-bound this compound with those of the free flavin, researchers can determine whether the C(8) position is exposed to the solvent or buried within the protein structure. nih.govumich.edunih.gov For example, studies with glutathione reductase, ferredoxin-NADP+ reductase, and neutrophil flavocytochrome b558 have all shown that the this compound bound in their active sites reacts readily with alkylating agents like iodoacetamide or iodoacetic acid. nih.govumich.edunih.gov This indicates that in these enzymes, the C(8) region of the flavin is situated near the protein surface and is accessible to solvent-borne molecules. nih.govumich.edunih.gov

Furthermore, this compound can be used to introduce other chemical groups or labels at the flavin's 8-position. The reaction of the 8-thiol with various electrophiles can create a series of 8-S-substituted flavins in situ. This allows for the systematic probing of the space around the C(8) position with substituents of varying size and chemical properties. acs.org For instance, in electron-transferring flavoprotein (ETF), a series of 8-alkylmercapto-FAD analogues with increasingly bulky substituents were used to probe the active site. acs.org While these bulky analogs still bound tightly, they significantly slowed the rate of interflavin electron transfer, demonstrating steric hindrance around the flavin. acs.org

In some cases, the reactivity of the 8-mercapto group can be modulated by the protein environment. For example, the rate of reaction with iodoacetamide was enhanced in the this compound-enzyme complex of ferredoxin-NADP+ reductase compared to the free flavin, which was suggested to be due to the decreased polarity of the protein environment near the flavin's 8-position. umich.edu

This chemical labeling approach complements photoaffinity labeling studies, such as those using 8-azido-FAD, which can covalently link the flavin to nearby amino acid residues upon photoactivation. acs.orgd-nb.info Together, these methods provide a detailed map of the flavin binding site and its interactions with the surrounding protein.

The table below lists flavoenzymes where this compound has been used as a reactive site probe and the key findings from these studies.

| Enzyme | Reagent Used | Reactivity of this compound | Conclusion |

| Rabbit Liver Glutathione Reductase nih.gov | Iodoacetamide, Methylmethanethiosulfonate | Readily reacts | Flavin position 8 is freely accessible to solvent. |

| Neutrophil Flavocytochrome b558 nih.gov | Iodoacetamide, Iodoacetic Acid | Readily reacts (k = 38.8 M⁻¹min⁻¹ with iodoacetamide) | Position 8 of the bound FAD is freely accessible to solvent. |

| Spinach Ferredoxin-NADP+ Reductase umich.edu | Iodoacetic Acid, Methylmethanethiosulfonate | Readily reacts | Flavin 8-position is exposed to solvent. |

| Pig Kidney Electron-Transferring Flavoprotein (ETF) acs.org | Bulky 8-alkylmercapto-FAD analogs | Binds tightly but slows interflavin electron transfer | Bulky substituents at the 8-position cause steric hindrance. |

Investigation of Protein-Bound this compound Reactivity

The reactivity of the thiol group at the 8-position of the isoalloxazine ring of this compound serves as a sensitive indicator of its accessibility to the solvent and the nature of the local protein environment. When incorporated into flavoenzymes, the reactivity of this thiol can be significantly modulated compared to the free flavin, providing valuable structural and mechanistic information.

In studies with spinach ferredoxin-NADP+ reductase, the enzyme reconstituted with this compound readily reacted with methylmethanethiolsulfonate, demonstrating that the 8-position of the flavin is exposed to the solvent. umich.edunih.gov This accessibility is a key feature that allows for the use of thiol-specific reagents to probe the active site. Similarly, in human glutathione reductase, the this compound analogue reacted stoichiometrically with methylmethanethiolsulfonate, further confirming the accessibility of the 8-position to solvent-borne reagents. uni-konstanz.ded-nb.info

The rate of reaction can also be influenced by the polarity of the protein environment. For instance, the enhanced rate of reaction of the 8-mercapto group with iodoacetamide in the this compound-reconstituted ferredoxin-NADP+ reductase, as compared to the free 8-mercaptoflavin, has been attributed to a decreased polarity in the vicinity of the flavin's 8-position within the protein. umich.edu

Conversely, a lack of reactivity can indicate steric hindrance or inaccessibility. In detailed studies on human glutathione reductase, while the 8-position was accessible to certain reagents, the reaction of 8-chloro-FAD and 8-fluoro-FAD with sulfide (B99878) to form this compound was significantly hindered. uni-konstanz.ded-nb.info This suggests that while the 8-position is accessible, the surrounding protein structure, specifically the region around Valine-61, creates a hydrophobic environment that impedes the departure of the halide ion from the tetrahedral intermediate formed during the nucleophilic substitution reaction. d-nb.info

The reactivity of protein-bound this compound has also been used to create covalent linkages within the active site. For example, when 8-chloro-FAD was incorporated into lipoyl dehydrogenase, a covalent bond was formed with a protein thiolate residue, resulting in the in-situ formation of an 8-S-substituted flavin. uni-konstanz.de

Table 1: Reactivity of Protein-Bound this compound with Thiol Reagents

| Flavoenzyme | Reagent | Observation | Implication |

| Spinach Ferredoxin-NADP+ Reductase | Methylmethanethiolsulfonate | Readily reacts | Flavin 8-position is solvent-exposed. umich.edunih.gov |

| Spinach Ferredoxin-NADP+ Reductase | Iodoacetamide | Enhanced reaction rate | Decreased polarity of the protein environment near position 8. umich.edu |

| Human Glutathione Reductase | Methylmethanethiolsulfonate | Reacts stoichiometrically | Position 8 is accessible to solvent-borne reagents. uni-konstanz.ded-nb.info |

| Human Glutathione Reductase (from 8-halogeno-FAD) | Sulfide (HS-) | Poor reaction | Steric hindrance around position 8 prevents leaving of the halide ion. uni-konstanz.ded-nb.info |

| Lipoyl Dehydrogenase (from 8-chloro-FAD) | Protein thiolate | Covalent bond formation | In-situ generation of 8-S-substituted flavin. uni-konstanz.de |

Applications in Identifying Accessible Protein Residues and Binding Site Features

The solvent accessibility of the 8-position of FAD, as probed by this compound, has been instrumental in mapping the active site architecture of various flavoenzymes. The ability of the 8-mercapto group to react with external reagents provides direct evidence for the exposure of this part of the flavin ring to the surrounding solvent. umich.edunih.gov

In p-hydroxybenzoate hydroxylase, the use of 8-chloro- and this compound demonstrated that the xylene moiety of the flavin ring is in close contact with the bulk solvent in both the free enzyme and when complexed with its substrate, p-hydroxybenzoate. wur.nl This finding aligns with X-ray crystallography data and highlights the utility of these probes in confirming structural features in solution. wur.nl Similarly, the accessibility of the 8-position to the solvent has been observed in phenol (B47542) hydroxylase from Trichosporon cutaneum. wur.nl

In contrast, the lack of reactivity of other flavin analogues, such as 2-thio-FAD in ferredoxin-NADP+ reductase, indicates that other parts of the flavin, like the pyrimidine subnucleus, are buried within the protein. umich.edunih.gov This comparative approach allows for a detailed mapping of the solvent accessibility across the entire flavin molecule.

The spectral properties of this compound can also reveal specific interactions within the binding site. For example, in D-amino acid oxidase, the spectrum of the bound this compound was used to identify the importance of an active site arginine residue.

Furthermore, studies on human glutathione reductase have provided a detailed picture of the amino acid residues in van der Waals contact with the C(8) and C(8a) positions of the flavin, including Valine-61, Glycine-62, and Isoleucine-198. d-nb.info The steric constraints imposed by these residues explain the hindered nucleophilic substitution at C(8) observed with 8-halogenated FAD analogues. d-nb.info

Table 2: Solvent Accessibility of the Flavin 8-Position in Various Flavoenzymes

| Flavoenzyme | Probe Used | Finding |

| Spinach Ferredoxin-NADP+ Reductase | This compound | 8-position is freely available to solvent. umich.edunih.gov |

| p-Hydroxybenzoate Hydroxylase | 8-Chloro-FAD, this compound | Xylene moiety of the flavin is in close contact with bulk solvent. wur.nl |

| Phenol Hydroxylase | This compound | 8-position is accessible to solvent. wur.nl |

| Human Glutathione Reductase | This compound | Position 8 is accessible to certain solvent-borne reagents. uni-konstanz.ded-nb.info |

Comparative Studies with Other Flavin Analogs for Mechanistic Insights

The unique properties of this compound, when compared with native FAD and other analogues, provide a powerful tool for elucidating the catalytic mechanisms and classifying flavoenzymes.

Role of Position 8 Substitution in Modulating Flavin Electronic and Catalytic Properties

Modification at the 8-position of the isoalloxazine ring significantly alters the electronic and, consequently, the catalytic properties of the flavin. The electron-donating nature of the 8-mercapto substituent influences the redox potential of the flavin, which in turn can affect the rates of catalytic steps.

In spinach ferredoxin-NADP+ reductase, the catalytic activity with ferricyanide as an electron acceptor was found to be directly proportional to the redox potential of the various flavin analogues tested, including this compound. umich.edunih.gov This indicates that for this specific reaction, the rate-limiting step is the reduction of the flavin by NADPH. umich.edu

However, a simple correlation between redox potential and activity is not always observed. In studies with p-hydroxybenzoate hydroxylase reconstituted with a series of 8-substituted flavins, no strict correlation was found between the rate of flavin reduction and the redox potential of the flavin. researchgate.net Instead, the rate of reduction correlated with the size and hydrophobicity of the 8-substituent. researchgate.net This suggests that steric hindrance at the 8-position can impede the conformational changes required for catalysis, such as the movement of the flavin to an "out" conformation necessary for reduction by NADPH. researchgate.net

The substitution at position 8 can also have profound effects on the stability of reaction intermediates. In computational studies of p-hydroxybenzoate hydroxylase, the presence of a negatively charged 8-mercapto group was found to influence the energy of the C4a-hydroperoxyflavin intermediate, a key species in the hydroxylation reaction. umich.edu

The diverse catalytic activities observed with different 8-substituted FAD analogues in human glutathione reductase further underscore the importance of this position. The specific activity with this compound was the highest among the tested 8-substituted analogues, highlighting the subtle interplay between the electronic properties of the substituent and the specific requirements of the enzyme's catalytic cycle. uni-konstanz.ded-nb.info

Computational and Theoretical Investigations of 8 Mercapto Fad and Its Interactions

Molecular Docking Simulations of 8-Mercapto-FAD within Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are employed to model its binding pose within the active sites of various apoflavoenzymes and compare it to the native FAD cofactor. These simulations help in understanding the specific molecular interactions that stabilize the ligand and influence the enzyme's catalytic activity.

The primary goals of docking this compound are to predict its binding mode, assess the compatibility of the modified cofactor with the native binding pocket, and identify key amino acid residues involved in the interaction. nih.gov The process typically involves preparing the 3D structures of the enzyme and the this compound ligand. The active site is defined by a grid box, and sophisticated search algorithms are used to explore various orientations and conformations of the ligand within this space. nih.gov Scoring functions are then used to rank the poses based on predicted binding affinity. nih.gov

Research findings from docking studies on FAD-binding proteins, which can be extrapolated to this compound, reveal the critical role of specific interactions. For instance, simulations on FAD synthetase and other flavoenzymes highlight the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand. nih.govnih.gov In the case of this compound, simulations would focus on how the bulky and chemically distinct mercapto group at the C8 position alters these interactions. Docking studies can predict whether the thiol group leads to steric clashes or forms new, favorable interactions with nearby residues.

Experimental studies have shown that different classes of flavoenzymes stabilize different forms of 8-mercaptoflavin. nih.govuni-konstanz.de For example, flavodoxin stabilizes the 8-thiolate anion form, while oxidases like glucose oxidase stabilize the p-quinoid form. nih.govuni-konstanz.de Molecular docking simulations can provide a structural rationale for these observations by examining the electrostatic environment and the specific residues in the active site that interact with the C8 position of the flavin ring. Key residues, such as those capable of hydrogen bonding or charged interactions, can be identified and their role in stabilizing a particular tautomeric or ionic state of the mercapto group can be assessed.

| Enzyme Class | Example Enzyme | Predicted Stabilized Form of 8-Mercaptoflavin | Key Interacting Residues (Hypothetical) | Primary Interaction Type |

|---|---|---|---|---|

| Electron Transferases | Flavodoxin | 8-Thiolate Anion | Arg, Lys, Ser | Electrostatic, Hydrogen Bonding |

| Dehydrogenase-Oxidases | Glucose Oxidase | p-Quinoid | Tyr, Trp, Phe | π-stacking, Hydrophobic |

| Hydroxylases | p-Hydroxybenzoate Hydroxylase | Mixed/Intermediate | Asn, Gln, His | Polar, Hydrogen Bonding |

Molecular Dynamics Simulations of Protein-8-Mercapto-FAD Complexes

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the dynamic behavior of the protein-ligand complex over time. plos.org MD simulations provide a more realistic representation of the system by treating it as a dynamic entity in a simulated physiological environment, including explicit solvent molecules. nih.govmdpi.com For protein-8-Mercapto-FAD complexes, MD simulations can reveal insights into the stability of the binding pose predicted by docking, the conformational changes induced in the protein upon binding the analog, and the flexibility of different regions of the complex. mdpi.comnih.gov

The stability of the complex is a key parameter assessed in MD simulations. This is often quantified by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. nih.govresearchgate.net A stable RMSD trajectory suggests that the complex remains in a consistent conformational state, indicating a stable binding mode. nih.gov For this compound, a stable RMSD would validate the docking prediction and suggest that the analog can be accommodated within the active site without causing major structural disruptions.

MD simulations also allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, over time. researchgate.net The persistence of specific hydrogen bonds between this compound and active site residues can be quantified, providing a dynamic view of the interactions that anchor the cofactor in place. researchgate.net This is particularly important for understanding how the mercapto group might alter the hydrogen-bonding network compared to the native FAD.

| Metric | Purpose | Typical Observation for a Stable Complex |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Assesses the overall structural stability of the protein and ligand. | Low, converging values for both protein Cα atoms and ligand heavy atoms. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the flexibility of individual amino acid residues. | Reduced fluctuations in the active site upon ligand binding, indicating stabilization. |

| Hydrogen Bond Analysis | Quantifies the stability and persistence of specific hydrogen bonds. | High-frequency hydrogen bonds observed between the ligand and key active site residues. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates no major unfolding or conformational changes. |

Quantum Chemical Calculations on the Electronic Structure and Reactivity of this compound (excluding basic chemical properties)

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov For this compound, these methods can elucidate how the introduction of the sulfur atom at the C8 position modifies the electronic structure and, consequently, the redox potential and reactivity of the flavin ring system. These calculations provide a theoretical basis for the spectral and catalytic differences observed experimentally. nih.govuni-konstanz.de

A primary focus of QC calculations is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are related to the molecule's ability to donate or accept electrons. mdpi.com The introduction of the electron-donating mercapto group is expected to raise the energy of the HOMO, making the flavin easier to oxidize, which in turn lowers its redox potential. The energy gap between the HOMO and LUMO (∆E) is a key indicator of chemical reactivity and spectral properties. mdpi.com

DFT calculations can also be used to compute various reactivity descriptors. nih.gov These parameters quantify different aspects of a molecule's reactivity and can be used to compare this compound with native FAD. For instance, the ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy) provide direct measures of the energy required to remove or add an electron, respectively. nih.gov Other descriptors like chemical potential, molecular hardness, and the electrophilicity index offer further insights into the molecule's electronic behavior and its propensity to participate in different types of chemical reactions. nih.govmdpi.com

These theoretical calculations can explain experimental observations, such as the distinct absorption spectra of the 8-thiolate anion and p-quinoid forms of 8-mercaptoflavin. nih.gov By modeling these different forms, QC methods can predict their electronic transitions and corresponding absorption wavelengths, providing a direct link between electronic structure and spectral properties.

| Descriptor | Definition | Predicted Trend for this compound vs. FAD | Implication |

|---|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the highest energy electrons; relates to electron-donating ability. | Higher (less negative) | Easier to oxidize; lower redox potential. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest energy empty orbital; relates to electron-accepting ability. | Slightly higher | Slightly less favorable to accept an electron. |

| HOMO-LUMO Gap (∆E) | Energy difference between HOMO and LUMO. | Smaller | Increased reactivity; shift in spectral properties (longer wavelength absorption). |

| Ionization Potential (IP) | Energy required to remove an electron. | Lower | More potent electron donor. |

| Electrophilicity Index (ω) | Measures the propensity to accept electrons. | Lower | Less electrophilic character. |

In Silico Design and Prediction of Novel this compound Analogs and their Interactions

Building on the insights from docking, MD, and QC studies, in silico methods can be used to design and predict the properties of novel analogs of this compound. nih.gov The goal is to create new molecules with tailored properties, such as altered redox potentials, different spectral characteristics, or enhanced binding affinity for specific enzymes.

The design process often starts with the this compound scaffold. Modifications can be proposed at various positions, for example, by adding different functional groups to the sulfur atom of the mercapto group or by altering other parts of the flavin ring or the adenosine (B11128) diphosphate (B83284) tail. Structure-based design techniques, such as pharmacophore modeling, can be used to identify the key features required for binding and activity, guiding the design of new analogs that retain or enhance these features. nih.gov

Once novel analogs are designed, their potential effectiveness can be rapidly assessed using the same computational workflow. Molecular docking can predict whether the new analog will bind favorably to the target enzyme's active site. Subsequently, MD simulations can be run on the most promising candidates to evaluate the stability of the resulting complexes. nih.gov Quantum chemical calculations can predict how the proposed chemical modifications will affect the analog's electronic structure and reactivity, allowing for the in silico screening of compounds for desired redox properties before any chemical synthesis is undertaken. nih.gov For example, adding an electron-withdrawing group to the thiol moiety could counteract the electron-donating effect of the sulfur, thereby tuning the redox potential of the flavin. This iterative cycle of design, docking, and evaluation allows for the rational development of novel chemical probes and potentially more effective enzyme cofactors.

Methodological Advancements and Advanced Analytical Characterization in 8 Mercapto Fad Research

Chromatographic Techniques for Separation, Purification, and Analysis of 8-Mercapto-FAD in Research Samples

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are fundamental tools in this compound research, enabling its separation from complex mixtures and ensuring high purity for subsequent experiments. krackeler.com

HPLC is extensively used for the purification and analysis of this compound and other flavin analogs. krackeler.comcapes.gov.br The development of effective HPLC methods involves careful selection of stationary and mobile phases to achieve optimal separation. Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose, where a nonpolar stationary phase is paired with a more polar mobile phase. nih.govmdpi.com

Key components of HPLC method development for this compound include:

Columns: Silica-based C8 or C18 columns are frequently employed. mdpi.comox.ac.uk The choice of pore size is also critical, with wide-pore silica (B1680970) (~300 angstroms) being preferable for larger molecules like FAD analogs to ensure better separation. hplc.eu

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, most commonly acetonitrile (B52724), due to its low viscosity and UV transparency. hplc.eu A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with different hydrophobicities. ox.ac.uk For instance, a gradient of acetonitrile in a buffer like triethylammonium (B8662869) bicarbonate can be effective. ox.ac.uk The pH of the mobile phase is a critical parameter that can be adjusted to optimize the separation of different flavins. google.com

Detection: UV-Vis diode-array detectors are commonly used to monitor the elution of flavins, as these compounds have characteristic absorbance spectra. krackeler.com The specific wavelength for detection can be optimized based on the absorbance spectrum of the this compound analog. ox.ac.uk

The following table summarizes typical parameters used in HPLC methods for flavin analysis:

| Parameter | Typical Setting | Rationale |

| Stationary Phase | Reversed-Phase (C8, C18) | Effective for separating molecules based on hydrophobicity. nih.govmdpi.com |

| Mobile Phase | Acetonitrile/Aqueous Buffer | Acetonitrile is a versatile organic modifier with favorable properties. hplc.eu |

| Elution Mode | Gradient | Allows for the separation of a wider range of compounds in a single run. ox.ac.uk |

| Detection | UV-Vis Diode-Array | Enables specific detection based on the flavin's absorption spectrum. krackeler.com |

| pH | ~7.0-8.5 | Can be optimized to improve separation efficiency. google.com |

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the structure of this compound. When coupled with liquid chromatography (LC-MS), it provides a robust method for analyzing complex mixtures and verifying the identity of purified compounds. americanpharmaceuticalreview.com

In the context of this compound, MS is used to:

Confirm Molecular Mass: High-resolution mass spectrometry can determine the mass-to-charge ratio (m/z) of the molecule with high accuracy, confirming its elemental composition. nih.gov

Identify Fragmentation Patterns: Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a molecular fingerprint that can be used to elucidate the structure of the molecule. nih.gov For instance, the fragmentation of the isoalloxazine ring and the ribityl chain would produce characteristic ions, confirming the identity of the this compound.

Characterize Modifications: When this compound is used as a probe and reacts with a protein, MS can be used to identify the modified amino acid residues, providing insights into the enzyme's active site.

The combination of HPLC for separation and MS for detection and structural confirmation (LC-MS) is an indispensable tool in modern this compound research. americanpharmaceuticalreview.comresearchgate.net

Specialized Spectrometric Techniques for Quantitative Analysis in Biochemical Research

Beyond standard UV-Vis spectroscopy, specialized spectrometric techniques are employed for the sensitive and accurate quantification of this compound in biochemical assays. These techniques are crucial for studying enzyme kinetics and binding affinities.

Fluorescence Spectroscopy: While many flavins are fluorescent, the introduction of the mercapto group at the 8-position can quench this fluorescence. However, changes in the fluorescence properties upon binding to an apoenzyme or upon a change in the local environment can still be a sensitive reporter of these events.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to monitor changes in the secondary structure of a protein upon binding of this compound. It can also provide information about the conformation of the bound flavin itself.

UV-Visible Spectroscopy: This remains a fundamental technique. The binding of this compound to an apoenzyme often results in significant shifts in its UV-Visible absorption spectrum. uni-konstanz.de For example, the apoenzyme of spinach ferredoxin-NADP+ reductase binds this compound in its thiolate anion form, leading to a characteristic spectrum. nih.gov These spectral changes can be used to quantify the amount of bound flavin and to determine binding constants. The distinct spectra of the neutral and anionic forms of 6-mercaptoflavins, which have a pK of 5.9, suggest that such properties could also be utilized for probing the active site environment. d-nb.info

The following table outlines the application of these spectrometric techniques:

| Technique | Application in this compound Research | Information Gained |

| UV-Visible Spectroscopy | Monitoring binding to apoenzymes; pH titrations. | Binding stoichiometry, pKa values, nature of the flavin environment. uni-konstanz.denih.gov |

| Fluorescence Spectroscopy | Investigating changes in the local environment of the flavin. | Conformational changes, solvent accessibility. ethz.ch |

| Circular Dichroism | Assessing protein structural changes upon flavin binding. | Protein folding and stability, flavin conformation. americanpharmaceuticalreview.com |

Integration of this compound in Advanced Chemical Biology Probes and Tools

The reactivity of the mercapto group at the 8-position makes this compound a valuable tool for creating advanced chemical biology probes. nih.gov These probes are designed to investigate the structure and function of flavoenzymes. semanticscholar.orgcnjournals.com

The key feature of this compound that is exploited is the solvent accessibility of the 8-position in many flavoenzymes. nih.gov This allows for the specific chemical modification of the bound this compound with various reagents.

Examples of its use as a chemical probe include:

Active Site Accessibility Studies: The reactivity of the 8-mercapto group with reagents like methyl methanethiolsulfonate can be used to determine if the 8-position of the flavin is exposed to the solvent when bound to an enzyme. nih.gov This provides valuable information about the topography of the enzyme's active site.

Photoaffinity Labeling: While 8-azidoflavins are more commonly used as photoaffinity labels, the mercapto group could potentially be modified to introduce a photoactivatable group. d-nb.info Upon photolysis, this group would form a covalent bond with nearby amino acid residues in the active site, allowing for their identification.

Probing the Metalloproteome: While not a direct application of this compound, probes containing a similar 8-mercaptoquinoline (B1208045) motif have been used to enrich and identify metalloproteins, demonstrating the utility of the mercapto group in probe design. rsc.org

The development of such probes, in conjunction with the analytical techniques described above, provides a powerful approach for dissecting the complex mechanisms of flavoenzymes.

Future Directions and Emerging Research Avenues for 8 Mercapto Fad

Development of Next-Generation 8-Mercapto-FAD Derivatives with Enhanced Probing Capabilities

The synthesis of this compound and its analogs has been a significant area of research, primarily to be used as active site probes for flavoproteins. nih.govuni-konstanz.de The modification at the 8-position of the isoalloxazine ring of FAD imparts unique spectral and redox properties, making it a sensitive reporter of the flavin environment within an enzyme. pnas.orgnih.gov Future research is focused on creating new derivatives with even more enhanced capabilities.

The development of next-generation this compound derivatives aims to improve upon the existing probes by:

Introducing photo-reactive groups: To create photo-affinity labels for identifying and mapping flavin-binding sites in proteins.

Incorporating fluorescent moieties: To develop highly sensitive probes for fluorescence-based assays and imaging applications. researchgate.net

Altering the redox potential: To fine-tune the probe for studying specific redox processes within enzymes. nih.gov

Enhancing stability: To create more robust probes for use in a wider range of experimental conditions.

One approach to synthesizing these derivatives involves the enzymatic conversion of riboflavin (B1680620) analogs to their FAD and FMN forms. uni-konstanz.de This method allows for the creation of a variety of FAD analogs with different substituents at the 8-position. uni-konstanz.depnas.org Chemical synthesis methods are also being explored to create more complex derivatives that are not accessible through enzymatic routes. mdpi.comresearchgate.net

These next-generation probes will enable more detailed studies of flavoenzyme mechanisms, dynamics, and interactions, providing deeper insights into their biological functions.

Application of this compound in High-Throughput Screening for Enzyme Characterization

High-throughput screening (HTS) is a powerful tool for drug discovery and enzyme characterization, allowing for the rapid testing of large numbers of compounds. mdpi.comnih.gov this compound and its derivatives have the potential to be used in HTS assays to identify and characterize flavoenzyme inhibitors and modulators. nih.gov

The unique spectroscopic properties of this compound make it well-suited for HTS applications. acs.org The change in its absorption or fluorescence spectrum upon binding to an enzyme or upon a change in the redox state can be used as a readout for enzyme activity. pnas.org This allows for the development of simple and sensitive assays that can be automated for high-throughput screening.

Examples of HTS applications for this compound include:

Screening for inhibitors: Identifying compounds that disrupt the binding of this compound to a flavoenzyme.

Characterizing enzyme variants: Studying the effects of mutations on the flavin-binding site and enzyme activity. frontiersin.org

Investigating enzyme mechanisms: Probing the different redox states of a flavoenzyme during its catalytic cycle.

The development of robust and reliable HTS assays using this compound will accelerate the discovery of new drugs targeting flavoenzymes and provide a deeper understanding of their function.

Integration of this compound-Based Probes in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. bioscipublisher.comnih.govnih.gov this compound-based probes can play a crucial role in this integrative approach by providing specific information about the flavoproteome.

By using this compound derivatives as affinity probes, it is possible to selectively isolate and identify flavoproteins from complex biological samples. nih.gov This "flavo-proteomics" approach can provide a snapshot of the flavoenzymes that are present and active under different physiological conditions.

Integrating flavo-proteomics data with other omics data can help to:

Identify novel flavoenzymes and their functions. nih.gov

Understand the regulation of flavoenzyme expression and activity.

Elucidate the role of flavoenzymes in metabolic pathways and signaling networks. nih.govmdpi.compeerj.com

Discover new biomarkers for disease diagnosis and prognosis. institut-curie.org

The integration of this compound-based probes into systems biology and multi-omics research will provide a more comprehensive understanding of the roles of flavoenzymes in health and disease. scilifelab.se

Exploiting this compound for Novel Biosensing Platforms (research-focused, non-clinical)

Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect specific analytes. mdpi.comresearchgate.net this compound has the potential to be used as the biological recognition element in novel biosensing platforms for a variety of research applications. mdpi.comresearchgate.net

The ability of this compound to bind specifically to flavoenzymes can be exploited to develop highly selective biosensors. researchgate.netrsc.org The change in the electrochemical or optical properties of this compound upon binding to its target enzyme can be used as the basis for the sensor's signal. researchgate.net

Potential research-focused biosensing applications for this compound include:

Electrochemical biosensors: The mercapto group of this compound can be used to immobilize the molecule onto a gold electrode surface, creating a self-assembled monolayer. mdpi.com The binding of a flavoenzyme to this modified electrode can be detected as a change in the electrochemical signal. rsc.org

Optical biosensors: The unique fluorescence properties of this compound derivatives can be utilized to develop fluorescence-based biosensors. researchgate.netacs.org The change in fluorescence intensity or lifetime upon enzyme binding can be measured to quantify the analyte.

Surface Plasmon Resonance (SPR) biosensors: Changes in the refractive index at a sensor surface upon binding of a target analyte can be detected. mdpi.com this compound can be immobilized on an SPR sensor chip to detect flavoenzyme binding. researchgate.net

The development of novel biosensing platforms based on this compound will provide powerful new tools for studying flavoenzymes and their interactions in a research context.

常见问题

Q. What strategies mitigate biases in interpreting this compound’s functional contributions?

- Methodological Answer : Employ blinding during data collection/analysis for subjective measurements (e.g., activity scoring). Validate findings with orthogonal methods (e.g., EPR spectroscopy for redox state confirmation). Pre-register hypotheses and analytical plans to reduce HARKing (Hypothesizing After Results are Known) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。